Alpha-(Trifluoromethyl)phenylalanine is an amino acid derivative characterized by the presence of a trifluoromethyl group at the alpha position of the phenylalanine structure. This compound is notable for its unique physical and chemical properties, which are influenced by the electronegative trifluoromethyl group. It is classified as a non-natural amino acid and is of significant interest in medicinal chemistry due to its potential applications in drug design and peptide synthesis.
Alpha-(Trifluoromethyl)phenylalanine can be synthesized from various precursors, including trifluoromethylated ketones and amino acid derivatives. It falls under the category of trifluoromethylated amino acids, which are known for their ability to enhance the pharmacological properties of peptides and proteins. The incorporation of trifluoromethyl groups often increases lipophilicity and metabolic stability, making these compounds valuable in pharmaceutical research.
The synthesis of alpha-(trifluoromethyl)phenylalanine typically involves several key methods:
The choice of catalysts and reaction conditions plays a crucial role in determining the yield and enantioselectivity of the synthesis. For example, using specific cinchonine-based phase transfer catalysts can significantly enhance enantioselectivity during asymmetric alkylation reactions .
Alpha-(Trifluoromethyl)phenylalanine features a central carbon atom bonded to an amino group (-NH2), a carboxylic acid group (-COOH), a phenyl group (C6H5), and a trifluoromethyl group (-CF3). The molecular formula is C9H8F3N1O2.
Alpha-(trifluoromethyl)phenylalanine can undergo various chemical reactions typical for amino acids, including:
The presence of the trifluoromethyl group affects both the acidity of the carboxylic acid and the basicity of the amino group, potentially altering reaction pathways and kinetics compared to standard phenylalanine derivatives .
The mechanism by which alpha-(trifluoromethyl)phenylalanine exerts its effects is largely dependent on its incorporation into peptides or proteins. The trifluoromethyl group enhances hydrophobic interactions, which can stabilize protein structures or alter binding affinities with receptors.
Studies indicate that introducing trifluoromethyl groups into peptides can lead to increased resistance to enzymatic degradation and improved pharmacokinetic properties, making them suitable candidates for drug development .
Alpha-(trifluoromethyl)phenylalanine has several scientific applications:
The Methanosarcina mazei pyrrolysyl-tRNA synthetase (PylRS) mutant N346A/C348A is a cornerstone for TFMP incorporation. This variant exhibits broad substrate promiscuity toward meta-substituted phenylalanine derivatives due to:
Table 1: Incorporation Efficiency of Phenylalanine Derivatives by Engineered PylRS Variants
PylRS Variant | Host System | Substrate | Relative Yield (%) | Key Application |
---|---|---|---|---|
N346A/C348A (MmPylRS) | E. coli | m-Trifluoromethylphenylalanine | 100* | ¹⁹F NMR spectroscopy |
IPE (MbPylRS)† | E. coli | TFMP analogs‡ | 150–180 | Enzyme engineering (PedH) |
N311A/C313A (MbPylRS) | Mammalian cells | TFMP | 75 | Orthogonal translation |
Normalized to wild-type PylRS activity with pyrrolysine; †IPE = N311A/C313A/V31I/T56P/A100E; ‡Includes *para- and meta-CF₃ variants [1] [4] [6].
TFMP incorporation efficiency in E. coli reaches 1.5–2.0 mg/L of sfGFP (superfolder green fluorescent protein), confirmed via ESI-MS and fluorescence assays. The IPE variant (engineered via greedy combinatorial mutagenesis) enhances TFMP charging kinetics by 1.8-fold compared to first-generation mutants, enabling high-yield production of engineered enzymes like lanthanide-dependent alcohol dehydrogenase (PedH) [4] [6].
TFMP’s –CF₃ group enables direct spectroscopic probing and indirect conjugation via bioorthogonal handles:
Table 2: Bioorthogonal Reactions for TFMP-Functionalized Proteins
Reaction Type | Functional Handle | Conjugate Probe | Kinetics (k, M⁻¹s⁻¹) | Limitation |
---|---|---|---|---|
CuAAC | Alkyne | Azido-fluorophore | 0.2–1.0 | Copper toxicity |
Strain-promoted AZ-cyclooctyne | Alkyne | Azido-biotin | 0.1–0.3 | Steric hindrance |
Hydrazone ligation | Ketone (co-incorporated) | Hydrazide-PEG | 10⁻²–10⁻³ | Slow kinetics |
Data synthesized from [1] [3] [4].
PylRS variants exhibit cross-species orthogonality due to:
In E. coli, TFMP incorporation efficiency depends on:
In mammalian cells (e.g., HEK293), the N346A/C348A variant achieves TFMP incorporation at ~75% efficiency relative to E. coli, enabling ¹⁹F NMR studies of human kinases. Yeast systems (S. cerevisiae) show similar orthogonality but require tRNAᴾʸˡ codon optimization [3] [4].
TFMP’s –CF₃ group is inert toward cellular nucleophiles, enabling background-free conjugation in vivo. Key applications include:
Molecular dynamics simulations confirm that TFMP’s –CF₃ group stabilizes hydrophobic pockets in proteins without perturbing native folding (RMSD < 1.5 Å) [4] [6].
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